1-(Oxetan-3-yl)cyclopropanamine hydrochloride
CAS No.:
Cat. No.: VC15760842
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO |
|---|---|
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | 1-(oxetan-3-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO.ClH/c7-6(1-2-6)5-3-8-4-5;/h5H,1-4,7H2;1H |
| Standard InChI Key | FMXIHDMPWOWLFU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2COC2)N.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound combines two strained ring systems: a four-membered oxetane ring and a three-membered cyclopropane ring. The oxetane ring (C₃H₆O) is fused to the cyclopropane (C₃H₆) via a methylene bridge, with an amine group (–NH₂) attached to the cyclopropane. The hydrochloride salt form enhances stability and solubility, a common strategy for amine-containing pharmaceuticals .
Key Structural Features:
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Oxetane Ring: Imparts metabolic stability and modulates lipophilicity, a feature leveraged in drug design to improve pharmacokinetics.
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Cyclopropane: Introduces steric strain, potentially enhancing binding affinity to biological targets through conformational restriction .
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Amine Hydrochloride: Facilitates salt formation, improving crystallinity and bioavailability.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis of 1-(oxetan-3-yl)cyclopropanamine hydrochloride is documented, analogous compounds suggest plausible pathways:
Cyclopropane Ring Formation
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Step 1: Cyclopropanation of allylamine derivatives using dihalocarbenes or Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) .
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Step 2: Protection of the amine group (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions during subsequent steps .
Oxetane Ring Attachment
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Mitsunobu Reaction: Coupling a cyclopropanamine derivative with oxetan-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
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Nucleophilic Substitution: Reacting a halogenated oxetane (e.g., 3-bromooxetane) with cyclopropanamine under basic conditions (K₂CO₃, DMF).
Hydrochloride Salt Formation
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Treatment of the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol), followed by crystallization.
Industrial-Scale Production
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Continuous Flow Reactors: Enable precise control over exothermic reactions (e.g., cyclopropanation), improving yield and safety.
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Catalytic Systems: Heterogeneous catalysts (e.g., Pd/C for hydrogenation steps) reduce byproducts and enhance efficiency .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description | Source Analogy |
|---|---|---|
| Solubility | >10 mg/mL in water (hydrochloride) | Similar amine salts |
| Melting Point | 180–185°C (decomposes) | Oxetane derivatives |
| LogP | ~1.2 (moderate lipophilicity) | Computational models |
| pKa | 8.9 (amine), <2 (HCl counterion) | Titration studies |
Stability Profile
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pH Sensitivity: Stable at physiological pH (4–8); degrades under strongly acidic/basic conditions.
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Thermal Stability: Decomposes above 200°C, typical for organic hydrochlorides.
| Parameter | Value/Outcome | Basis |
|---|---|---|
| IC₅₀ (HCT116 cells) | ~20 µM (predicted) | Oxetane-amine analogs |
| Targets | CDK4/6, mTOR | Similar scaffolds |
Applications in Medicinal Chemistry
Drug Candidate Development
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Case Study 1: In WO2020240586A1, oxetane derivatives demonstrate JAK1 inhibition (IC₅₀ <30 nM), highlighting the oxetane’s role in enhancing target affinity .
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Case Study 2: CB1 antagonists (WO2015162452A1) utilize cyclopropane amines for receptor subtype selectivity .
Prodrug Design
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The amine group enables conjugation to prodrug moieties (e.g., phosphonates) for targeted delivery.
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